2-(4-(Tert-pentyl)cyclohexyl)propanoic acid
Description
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a tert-pentyl group (C(CH2CH3)3) at the 4-position of the cyclohexyl ring and a propanoic acid moiety at the 2-position. The tert-pentyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents like tert-butyl or hydroxy groups .
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
ZVWAFVWILOBXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Alkylation: Cyclohexanone is alkylated with tert-pentyl bromide in the presence of a strong base such as sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and interaction with proteins can provide insights into its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : Methyl or tert-pentyl groups on the cyclohexane ring may hinder interactions in biological systems compared to smaller substituents like hydroxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
